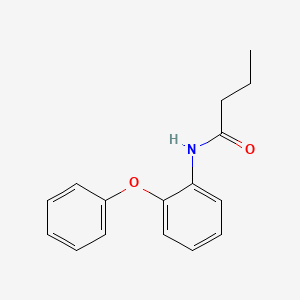
Butanamide, N-(2-phenoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-(2-phenoxyphenyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide group attached to a phenoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(2-phenoxyphenyl)- typically involves the amidation reaction between butanoic acid derivatives and 2-phenoxyaniline. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include butanoic acid chlorides and 2-phenoxyaniline, with catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of Butanamide, N-(2-phenoxyphenyl)- may involve large-scale amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: Butanamide, N-(2-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may produce reduced amide derivatives, typically using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxyphenyl moiety are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry: Butanamide, N-(2-phenoxyphenyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In industrial applications, Butanamide, N-(2-phenoxyphenyl)- is utilized in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it valuable in material science.
作用機序
The mechanism by which Butanamide, N-(2-phenoxyphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s phenoxyphenyl moiety allows it to bind to hydrophobic pockets within these targets, potentially modulating their activity. Pathways involved in its action may include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Butanamide: A simpler amide with a butanoic acid backbone.
Phenoxyacetic Acid: Contains a phenoxy group attached to an acetic acid moiety.
N-Phenylacetamide: An amide with a phenyl group attached to an acetamide backbone.
Uniqueness: Butanamide, N-(2-phenoxyphenyl)- is unique due to the combination of its butanamide and phenoxyphenyl groups. This structure imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable in various applications.
特性
CAS番号 |
184677-65-4 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
N-(2-phenoxyphenyl)butanamide |
InChI |
InChI=1S/C16H17NO2/c1-2-8-16(18)17-14-11-6-7-12-15(14)19-13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,17,18) |
InChIキー |
VMVGOQZVPFCESJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



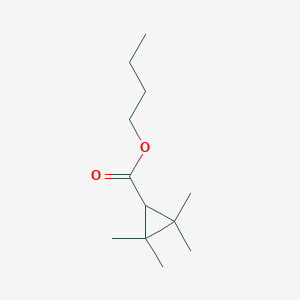
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)

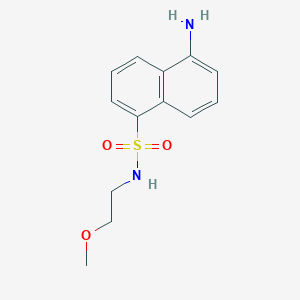
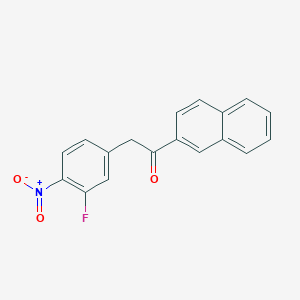

![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
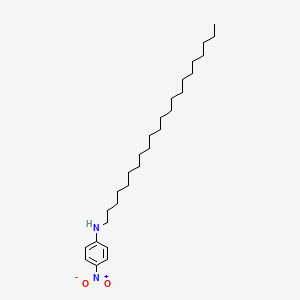
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)


